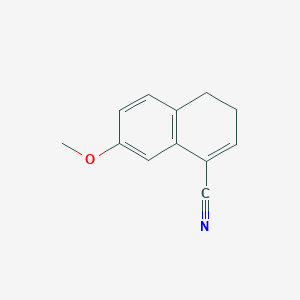

7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

Description

Contextual Significance of Dihydronaphthalene Scaffolds in Organic Synthesis

Dihydronaphthalene frameworks are prevalent in a variety of biologically active natural products and synthetic molecules. researchgate.netnih.gov Their structural rigidity and potential for stereochemical diversity make them valuable building blocks in medicinal chemistry. Researchers have explored dihydronaphthalene derivatives for various therapeutic applications, including as anticancer agents. nih.govnih.govhbku.edu.qaresearchgate.net The synthesis of novel dihydronaphthalene derivatives is an active area of research, with a focus on developing efficient and stereoselective methods to access these complex scaffolds. nih.govnih.govhbku.edu.qaresearchgate.net

Importance of Nitrile Functionality in Chemical Transformations

The nitrile or cyano (-C≡N) group is a versatile functional group in organic synthesis. nj-finechem.comresearchgate.netresearchgate.net Its strong electron-withdrawing nature and linear geometry influence the reactivity of neighboring atoms. The nitrile group can participate in a wide array of chemical transformations, serving as a precursor to amines, carboxylic acids, amides, and various heterocyclic systems. researchgate.net In the context of drug design, the nitrile group can act as a hydrogen bond acceptor, modulate the physicochemical properties of a molecule, and serve as a bioisostere for other functional groups like carbonyls or halogens. researchgate.netnih.govnih.gov The incorporation of a nitrile group can enhance a molecule's metabolic stability and binding affinity to biological targets. researchgate.netnih.gov

Overview of Academic Research Trajectories for the Compound

Research involving 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile has been notably directed towards its role as a key intermediate in the synthesis of more complex molecules. A significant application is in the preparation of agomelatine (B1665654), a melatonergic antidepressant. google.com This highlights the compound's importance as a building block in pharmaceutical manufacturing. While extensive research on the specific reactivity and biological activity of this compound itself is not widely published, its synthesis and utility as a precursor are well-documented in patent literature. google.com The academic interest in this compound is therefore primarily centered on its efficient synthesis from readily available starting materials.

A known synthetic route to a closely related compound, 7-methoxy-3,4-dihydro-1-naphthalenylacetonitrile, starts from 7-methoxy-3,4-dihydronaphthalen-1(2H)-one. chemicalbook.com This reaction involves the condensation with 2-cyanoacetic acid in the presence of heptanoic acid and benzylamine (B48309) in toluene (B28343) at elevated temperatures. chemicalbook.com This process underscores the practical application of this chemical in multi-step synthetic sequences.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,4-dihydronaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAXOSUDTXPJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC=C2C#N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241360 | |

| Record name | 3,4-Dihydro-7-methoxy-1-naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158365-53-8 | |

| Record name | 3,4-Dihydro-7-methoxy-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158365-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-7-methoxy-1-naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 3,4 Dihydronaphthalene 1 Carbonitrile

Strategies Utilizing 7-Methoxy-1-tetralone (B20472) Precursors

7-Methoxy-1-tetralone is a key intermediate in organic synthesis, often used in the preparation of pharmacologically active molecules. nih.gov Its structure is a direct precursor to the desired 7-methoxy-dihydronaphthalene skeleton.

The Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a substituted amide like dimethylformamide (DMF), is a standard method for the formylation of activated aromatic and heterocyclic compounds. ias.ac.in When applied to 1-tetralones, this reaction typically yields 1-chloro-2-formyl-3,4-dihydronaphthalenes. ias.ac.in Specifically, the reaction of 7-methoxy-1-tetralone with the Vilsmeier reagent (POCl₃/DMF) would be expected to produce 1-chloro-2-formyl-7-methoxy-3,4-dihydronaphthalene. While this product is not the target carbonitrile, it represents a versatile intermediate that could potentially be converted to the nitrile through subsequent chemical steps, such as conversion of the aldehyde to an oxime followed by dehydration.

The formation of the 7-methoxy-1-tetralone precursor itself is a critical step involving cyclization. A common route begins with the acylation of anisole (B1667542) with succinic anhydride (B1165640) in the presence of aluminum chloride, which forms an intermediate keto acid. nih.gov This keto group is then reduced, and the resulting product is cyclized using polyphosphoric acid (PPA) to yield 7-methoxy-1-tetralone. nih.gov

Once the tetralone is obtained, a condensation reaction can be employed to introduce the carbonitrile moiety and generate the dihydronaphthalene structure. For instance, the reaction of 7-methoxy-3,4-dihydro-naphthalen-1(2H)-one with 2-cyanoacetic acid in the presence of benzylamine (B48309) and heptanoic acid in toluene (B28343) results in the formation of a related compound, (7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile, in high yield. chemicalbook.com This Knoevenagel-type condensation followed by decarboxylation effectively converts the ketone into an exocyclic acetonitrile (B52724) derivative.

Table 1: Synthesis via Knoevenagel-type Condensation

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|

Synthetic Routes Involving 6-Methoxy-1-tetralone (B92454) Derivatives

6-Methoxy-1-tetralone is another readily available starting material used in the synthesis of various biologically active compounds. lookchem.comchemicalbook.com It serves as a versatile scaffold for constructing complex molecular architectures.

A prominent synthetic strategy involves the conversion of 6-methoxy-1-tetralone into hydrazine (B178648) carbothioamide derivatives. This process begins with the reaction of the tetralone with hydrazine, followed by the addition of a substituted isothiocyanate. This sequence yields 2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)-N-substituted-hydrazine-1-carbothioamides. nih.gov These intermediates can then be used in further cyclization reactions to generate more complex heterocyclic systems fused to the dihydronaphthalene ring. For example, reacting these carbothioamides with ethyl chloroacetate leads to the formation of thiazolidinone derivatives. nih.gov

Table 2: Representative Synthesis of Hydrazine Carbothioamide Derivatives

| N-Substituent of Isothiocyanate | Product | Molecular Formula |

|---|---|---|

| 4-Fluorophenyl | N-(4-Fluorophenyl)-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine-1-carbothioamide | C₁₈H₁₈FN₃OS nih.gov |

| 4-Phenoxyphenyl | 2-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)-N-(4-phenoxyphenyl)-hydrazine-1-carbothioamide | C₂₄H₂₃N₃O₂S nih.gov |

Enaminones are versatile building blocks in organic synthesis due to their dual nucleophilic and electrophilic character. researchgate.net They can be prepared from ketones, such as 6-methoxy-1-tetralone, by reaction with reagents like dimethylformamide dimethylacetal (DMF-DMA). The resulting β-enaminone is an activated intermediate. These scaffolds are valuable for synthesizing a wide array of biologically relevant molecules, including quinolones, pyrroles, and pyrimidines. researchgate.net The enaminone derived from 6-methoxy-1-tetralone can undergo various cyclocondensation reactions, serving as a platform for constructing diverse heterocyclic systems attached to the dihydronaphthalene framework.

Dearomative and Dehydrogenative Transformations to Dihydronaphthalene Carbonitriles

A novel and powerful method for synthesizing 1,4-dihydronaphthalene-1-carbonitriles involves a base-induced transformation of 1-naphthylmethylamines. acs.orgnih.gov This process is initiated by treating a 1-naphthylmethylamine with a strong base such as potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK) under solvothermal conditions. acs.orgnih.gov

The proposed mechanism involves two sequential β-hydride eliminations from the potassium amide species, which generates a 1-naphthonitrile (B165113) intermediate and potassium hydride in situ. nih.gov The newly formed and highly reactive KH then acts as a hydride source, attacking the C4 position of the 1-naphthonitrile in a regioselective dearomative addition. acs.orgnih.gov This step creates a stabilized α-cyano benzylic carbanion. nih.gov This carbanion can then be protonated to yield the 1,4-dihydronaphthalene-1-carbonitrile product or functionalized by adding various electrophiles to create a quaternary carbon center at the C1 position. acs.org This methodology demonstrates a unique pathway for dearomatization and C-H functionalization to access the dihydronaphthalene carbonitrile core structure. nih.gov

Base-Induced Reactions of Naphthylmethylamines

A notable synthetic route involves the base-induced transformation of 1-naphthylmethylamines to yield 1,4-dihydronaphthalene-1-carbonitriles. nih.gov This process is initiated by the solvothermal treatment of a substituted 1-naphthylmethylamine with a strong base, such as potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK), in a solvent like tetrahydrofuran (THF). nih.gov

| Parameter | Condition | Reference |

| Starting Material | 1-Naphthylmethylamine | nih.gov |

| Base/Reagent | Potassium Hydride (KH) or n-BuLi/t-BuOK | nih.gov |

| Solvent | Tetrahydrofuran (THF) | nih.gov |

| Reaction Type | Solvothermal, Base-Induced | nih.gov |

| Key Processes | β-Hydride Elimination, Dearomatization | nih.gov |

Regioselective Hydride Addition Mechanisms

A crucial aspect of the synthesis from naphthylmethylamines is the regioselective addition of a hydride to the 1-naphthonitrile intermediate. The potassium hydride (KH) generated in situ during the preceding β-hydride elimination steps is sufficiently hydridic to attack the electron-deficient naphthalene (B1677914) ring system. nih.gov

This nucleophilic addition occurs with high regioselectivity at the C4 position of the 1-naphthonitrile. nih.gov This selectivity is driven by the electronic effects of the nitrile group. The addition of the hydride to the C4 position leads to the formation of a dearomatized α-cyano benzylic carbanion intermediate. This anionic species is then protonated during workup to yield the final 1,4-dihydronaphthalene-1-carbonitrile product. nih.gov The ability to control the position of the hydride addition is fundamental to the successful synthesis of the desired dihydronaphthalene scaffold. nih.gov

Retrosynthetic Analysis of 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

Retrosynthetic analysis offers a logical approach to planning the synthesis of this compound by breaking it down into simpler, more readily available starting materials.

Key Disconnections and Strategic Bond Formations

Two primary retrosynthetic strategies can be envisioned for this target molecule.

Strategy A: Disconnection based on the Tetralone Intermediate

A common and effective disconnection involves the C1-CN bond. This leads back to a precursor that can stabilize a positive charge at the C1 position, pointing towards an alcohol or, more practically, a ketone at that position. This identifies 7-methoxy-3,4-dihydronaphthalen-1(2H)-one , also known as 7-methoxy-1-tetralone, as a key intermediate. nih.gov

Key Disconnection: C(sp³)-CN bond.

Strategic Bond Formation: Introduction of the nitrile group, for example, via reaction of the corresponding tetralone with a cyanide source. A Knoevenagel condensation of 7-methoxy-1-tetralone with 2-cyanoacetic acid, followed by subsequent steps, represents a plausible route for forming a related structure, (7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile. chemicalbook.com

Further disconnection of 7-methoxy-1-tetralone via a Friedel-Crafts acylation strategy leads to simple aromatic and aliphatic precursors: anisole and succinic anhydride. nih.gov

Strategy B: Disconnection based on the Naphthylmethylamine Intermediate

An alternative retrosynthesis is based on the dearomatization reaction discussed previously. nih.gov

Key Disconnection: This approach does not disconnect the nitrile but rather re-aromatizes the dihydronaphthalene ring. This leads back to a 7-methoxy-1-naphthylmethylamine precursor.

Strategic Bond Formation: The key forward reaction involves the formation of the dihydronaphthalene ring through a base-induced dearomative hydride addition. nih.gov

| Retrosynthetic Approach | Key Intermediate | Precursors | Strategic Transformation |

| Strategy A | 7-Methoxy-1-tetralone | Anisole, Succinic Anhydride | Friedel-Crafts Acylation, Cyclization |

| Strategy B | 7-Methoxy-1-naphthylmethylamine | 7-Methoxy-1-naphthonitrile | Dearomative Hydride Addition |

Convergent Synthetic Pathways

While the synthesis of this molecule is often approached linearly, elements of convergent design can be identified in the strategic assembly of key intermediates.

A highly practical and linear pathway begins with the synthesis of the 7-methoxy-1-tetralone core. nih.gov Anisole is acylated with succinic anhydride in the presence of aluminum chloride. The resulting keto group is reduced, and subsequent intramolecular cyclization using polyphosphoric acid yields 7-methoxy-1-tetralone. nih.gov This tetralone is a versatile intermediate that can then be elaborated to the final nitrile product. This pathway is robust, starting from inexpensive, commercially available materials.

A second, distinct pathway involves the preparation of a 7-methoxy substituted 1-naphthylmethylamine. This precursor would then undergo the base-induced dearomatization and hydride addition sequence. nih.gov While this route is less traditional, it offers an elegant transformation that constructs the dihydronaphthalene ring and installs the C1-nitrile in a single, albeit complex, reaction sequence. The convergence in this strategy lies in the simultaneous formation of multiple stereochemical and structural features in a controlled manner.

Reaction Mechanisms and Pathways of 7 Methoxy 3,4 Dihydronaphthalene 1 Carbonitrile Transformations

Mechanistic Elucidation of Nucleophilic Additions to Naphthalene (B1677914) Systems

The formation of the 1,4-dihydronaphthalene-1-carbonitrile core often involves a critical dearomative nucleophilic addition to a naphthalene system. nih.gov Specifically, the synthesis can proceed via a dearomative hydride addition to a 1-naphthonitrile (B165113) intermediate. nih.govntu.edu.sg In this process, a freshly generated, highly reactive hydride species, such as potassium hydride (KH), acts as the nucleophile. nih.gov

The regioselectivity of this addition is a key mechanistic aspect. The hydride nucleophile preferentially attacks the C4 position of the 1-naphthonitrile. nih.govntu.edu.sg This C4-selectivity can be driven by steric effects; for instance, in the functionalization of 1-naphthonitrile with organolithium reagents, sterically bulkier nucleophiles show a higher preference for addition at the C4 position. nih.gov In contrast, nucleophilic additions to naphthalenes bearing electron-withdrawing chelating groups, such as oxazolines or imines, are often directed to the proximal (C2) position. nih.gov The attack at the C4 position on the 1-naphthonitrile intermediate generates a dearomatized α-cyano benzylic carbanion, which is a key intermediate that can be trapped by electrophiles. nih.govntu.edu.sg

Detailed Analysis of Beta-Hydride Elimination Processes

Beta-hydride elimination is a fundamental reaction in organometallic chemistry and plays a pivotal role in the synthetic pathways leading to dihydronaphthalene systems. libretexts.org The process involves the transfer of a hydrogen atom from a β-position on a ligand to a metal center, resulting in the formation of a metal-hydride and an alkene. libretexts.org A proposed mechanism for the formation of the 1-naphthonitrile precursor to 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile involves an unusual sequence of two consecutive β-hydride eliminations. nih.govntu.edu.sg

This process is initiated by the treatment of a 1-naphthylmethylamine with a strong base like potassium hydride (KH) or a combination of n-butyllithium and potassium t-butoxide. nih.gov The proposed mechanism begins with the β-hydride elimination from a potassium amide anion, which generates an aldimine and potassium hydride. nih.gov Following rapid deprotonation to form an iminyl anion, a second β-hydride elimination is thought to occur, yielding 1-naphthonitrile and another equivalent of potassium hydride. nih.gov

Several conditions must be met for β-hydride elimination to occur effectively:

The complex must have an open coordination site to allow the β-hydrogen to approach the metal center. libretexts.org

The metal complex typically must have 16 or fewer total electrons, as the electron count increases by two during the reaction. libretexts.org

A crucial stereoelectronic requirement is the ability of the M-Cα and Cβ-H bonds to align in a syn-coplanar conformation, which facilitates the hydride transfer. libretexts.org

The elimination is often a reversible process and is a key step in many catalytic cycles, including olefin polymerization and hydroformylation. libretexts.org

Investigations into Nitrile Group Reactivity

The nitrile group (–C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles.

Key reactions involving the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. The reaction proceeds through an amide intermediate. icm.edu.pl

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). icm.edu.pl This reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. icm.edu.pl Using a milder reducing agent such as diisobutylaluminum hydride (DIBAL-H) can lead to the formation of an aldehyde. icm.edu.pl

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. icm.edu.pl

These transformations allow for the conversion of the cyano functionality into other important chemical groups, significantly expanding the synthetic utility of the dihydronaphthalene-carbonitrile scaffold.

Examination of Alkene Functionalization Reactions

The alkene moiety within the dihydronaphthalene ring of this compound provides a site for further synthetic elaboration. Research on related 1,4-dihydronaphthalene-1-carbonitrile systems has demonstrated several effective alkene functionalization reactions. nih.gov

Examples of these transformations include:

Bromoarylation: Treatment with bromine in acetonitrile (B52724) can induce a bromoarylation of the alkene, leading to the formation of complex bicyclo[3.3.1]nonane structures. nih.gov

Iodolactonization: After hydrolysis of the nitrile group to a carboxylic acid, the resulting unsaturated acid can undergo iodolactonization to afford lactone products. nih.gov

Epoxidation: The alkene can be epoxidized, a reaction that can proceed with high diastereoselectivity, to form the corresponding epoxide. nih.gov

These reactions highlight the potential for downstream functionalization of the dihydronaphthalene core, enabling the rapid construction of diverse and structurally complex polycyclic scaffolds. nih.gov

Kinetic and Thermodynamic Aspects of Synthetically Relevant Transformations

While specific kinetic and thermodynamic parameters for transformations involving this compound are not extensively reported, insights can be drawn from computational studies and related systems. DFT (Density Functional Theory) calculations have been employed to investigate the mechanism of the dearomative transformation that produces the 1,4-dihydronaphthalene-1-carbonitrile core. nih.govntu.edu.sg Such computational approaches are essential for understanding the energy profiles of reaction pathways, including the stability of intermediates and the energy barriers of transition states.

Thermodynamic data for parent compounds like 1,2-dihydronaphthalene (B1214177) have been determined through methods like combustion calorimetry, providing values for properties such as the standard molar enthalpy of formation. While not directly transferable, this data provides a foundational understanding of the energetics of the dihydronaphthalene ring system itself.

Derivatization and Structural Modifications of 7 Methoxy 3,4 Dihydronaphthalene 1 Carbonitrile

Synthesis of Novel Substituted Dihydronaphthalene Derivatives

The synthesis of novel derivatives from 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile is primarily centered on the reactivity of its constituent functional groups. These transformations are crucial for probing the chemical space around this scaffold and identifying key structural features that govern biological activity.

Functional Group Interconversions at the Carbonitrile Position

The carbonitrile group is a highly versatile functional handle that can be converted into a variety of other functionalities, significantly altering the electronic and steric properties of the molecule. Standard organic transformations can be employed for this purpose. For instance, the reduction of the nitrile can lead to the corresponding primary amine, which can be further derivatized. Hydrolysis of the carbonitrile, under either acidic or basic conditions, can yield the corresponding carboxylic acid. This acid can then be engaged in amide coupling reactions to introduce a wide array of substituents.

While direct examples of these transformations on this compound are not extensively documented in publicly available literature, analogous reactions on similar nitrile-containing compounds are well-established. For instance, the reduction of α-quaternary nitriles to aldehydes has been demonstrated in the formal synthesis of aphanorphine.

| Reagent for O-Demethylation | Conditions |

| Boron tribromide (BBr₃) | Low temperature (e.g., -78°C to 0°C) in a solvent like dichloromethane (B109758) |

| Aluminum chloride (AlCl₃) | Heating in a solvent like dichloromethane or acetonitrile (B52724) |

| 47% Hydrobromic acid (HBr) | High temperature (e.g., ~130°C), often with acetic acid as a co-solvent |

| Alkyl thiols (e.g., 1-dodecanethiol) | Basic conditions (e.g., NaOH) in a high-boiling solvent like NMP or DMSO |

Ring System Substitutions and Fused Heterocycle Formation

Modifications to the dihydronaphthalene ring system itself, including substitutions and the formation of fused heterocycles, offer significant opportunities for structural diversification. The alkene moiety within the dihydronaphthalene ring is a prime target for functionalization. Reactions such as bromoarylation, iodolactonization, and epoxidation have been successfully performed on analogous 1,4-dihydronaphthalene-1-carbonitriles. These reactions introduce new substituents and stereocenters, which can profoundly influence the molecule's three-dimensional shape and biological activity.

Stereoselective Synthesis and Diastereocontrol

The introduction of chiral centers into the dihydronaphthalene scaffold necessitates the use of stereoselective synthetic methods to control the absolute and relative stereochemistry of the products. This is particularly important as different stereoisomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

While specific studies on the stereoselective synthesis of this compound derivatives are limited, research on related dihydronaphthalene systems provides valuable insights into achieving stereocontrol. For example, highly diastereoselective epoxidations of chiral 1,2-dihydronaphthalenes have been reported, where the stereochemical outcome is dictated by torsional effects in the transition state rather than long-range steric interactions. This highlights the subtle conformational factors that can be exploited to achieve high levels of diastereoselectivity.

Furthermore, enantioselective methods have been developed for the synthesis of related dihydronaphthalene derivatives. These methods often employ chiral catalysts or auxiliaries to control the formation of a specific enantiomer. The ability to selectively synthesize a single enantiomer is a critical aspect of modern drug development.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues (Mechanistic In Vitro Focus)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. Through the systematic modification of a lead compound and the subsequent evaluation of the analogues in in vitro assays, key structural features responsible for potency, selectivity, and mechanism of action can be identified.

Modulation of Ligand-Receptor Interactions (In Vitro Models)

In vitro binding assays are a cornerstone of SAR studies, providing quantitative data on the affinity of a ligand for its biological target. These assays typically involve measuring the displacement of a radiolabeled ligand from a receptor by the test compound. The data generated, often expressed as an IC₅₀ or Kᵢ value, allows for the direct comparison of the binding affinities of different analogues.

For dihydronaphthalene derivatives, SAR studies have been conducted to explore their activity as sphingosine-1-phosphate (S1P) receptor agonists. These studies have revealed that modifications to the dihydronaphthalene scaffold can significantly impact both potency and selectivity for different S1P receptor subtypes. For example, the introduction of substituents on a propylene (B89431) linker and the terminal benzene (B151609) ring of a dihydronaphthalene analogue was shown to influence both in vitro and in vivo activity. Such studies are crucial for optimizing the pharmacological profile of a lead compound.

Mechanistic Pathways at the Cellular Level (In Vitro Models) of Related Dihydronaphthalene Derivatives

While direct mechanistic studies on this compound are unavailable, research on analogous compounds, particularly those with a dihydronaphthalene or tetralone core, has explored their effects on cancer cell lines. These studies primarily report on the cytotoxic (cell-killing) activities of these derivatives.

One study detailed the synthesis of a series of novel dihydronaphthalene derivatives and their subsequent evaluation for cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line. nih.govresearchgate.net The findings from this research indicated that several of the synthesized compounds exhibited potent cytotoxic effects.

Table 1: Cytotoxic Activity of Dihydronaphthalene Derivatives Against MCF-7 Cells

| Compound | IC₅₀ (µM) |

|---|---|

| Derivative 5a | 0.93 ± 0.02 |

| Derivative 5d | 1.76 ± 0.04 |

| Derivative 5e | 2.36 ± 0.06 |

| Derivative 10 | 2.83 ± 0.07 |

| Derivative 3d | 3.73 ± 0.09 |

| Staurosporine (Reference) | 6.08 ± 0.15 |

The research highlighted that five of the tested compounds showed more potent cytotoxic activities than the reference drug, Staurosporine. nih.govresearchgate.net Notably, these compounds were derivatives of a 6-methoxy-1-tetralone (B92454) scaffold, indicating that the core structure is amenable to modifications that can enhance cytotoxic potential. nih.govresearchgate.net However, the study did not elucidate the specific cellular mechanisms through which these derivatives induced cell death.

Another area of investigation for compounds with a dihydronaphthalene scaffold is the inhibition of tubulin polymerization. nih.gov Certain analogues have been identified as potent inhibitors of this process, which is a critical mechanism for the anticancer effects of several established drugs. nih.gov Disruption of tubulin polymerization leads to cell cycle arrest and apoptosis (programmed cell death). While this provides a potential avenue of action for some dihydronaphthalene derivatives, there is no evidence to suggest that this compound functions through this mechanism.

Advanced Spectroscopic and Crystallographic Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Specific experimental NMR data for 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile, including 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC), have not been found in published literature.

1H NMR for Proton Chemical Environments

Detailed proton chemical shift and coupling constant data are unavailable.

13C NMR for Carbon Backbone Analysis

A full carbon NMR spectrum with chemical shifts for the carbon backbone is not publicly accessible.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

No published 2D NMR studies are available to confirm the connectivity of the molecule.

Vibrational Spectroscopy Applications (IR, Raman)

Characterization of Functional Groups and Molecular Vibrations

Specific experimental IR and Raman spectroscopic data, which would allow for the characterization of functional groups such as the nitrile (C≡N) and methoxy (B1213986) (C-O) stretches, as well as other molecular vibrations, could not be located.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Experimental UV-Vis absorption and emission spectra for this compound are not available in the reviewed scientific literature.

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₃NO), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) that corresponds to its exact mass.

The fragmentation of the molecular ion under electron impact would provide valuable structural information. Key fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For instance, the loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds. Another potential fragmentation could be the loss of a hydrogen cyanide (HCN) molecule from the carbonitrile group.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| Ion | m/z (expected) | Identity |

|---|---|---|

| [C₁₃H₁₃NO]⁺ | 199.0997 | Molecular Ion |

| [C₁₂H₁₀NO]⁺ | 184.0762 | [M - CH₃]⁺ |

Note: These are predicted values. Precise fragmentation analysis requires experimental mass spectra.

Single-Crystal X-ray Diffraction Analysis of Solid-State Structures

While a crystal structure for the specific target compound, this compound, is not available in the searched literature, analysis of a very closely related compound, 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one, provides valuable insights into the likely solid-state structure. nih.govresearchgate.net Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For a chiral molecule, single-crystal X-ray diffraction can be used to determine its absolute configuration. In the case of analogous structures, the dihydronaphthalene ring system is not planar. The six-membered non-aromatic ring typically adopts a distorted envelope or half-chair conformation. nih.govresearchgate.net This conformation would be precisely determined from the atomic coordinates obtained from the diffraction data. The puckering parameters of the ring would quantify the degree and nature of this distortion.

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. chimia.chmdpi.com For a molecule like this compound, these would include van der Waals forces, dipole-dipole interactions arising from the polar methoxy and carbonitrile groups, and potentially C-H···N or C-H···O hydrogen bonds. The crystal packing of the related ketone shows stabilization through weak intermolecular C-H···O and C-H···π interactions, which lead to the formation of supramolecular layers. nih.govresearchgate.net A similar packing motif driven by weak non-covalent interactions would be expected for the carbonitrile derivative, influencing its physical properties such as melting point and solubility. The analysis of the crystal lattice would reveal how these interactions guide the assembly of the molecules into a stable, three-dimensional structure.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are widely used to predict the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules. dergipark.org.trdntb.gov.ua These calculations are typically performed using specific combinations of functionals, such as B3LYP or B3PW91, and basis sets like 6-311G(d,p), which provide a balance between accuracy and computational cost. dergipark.org.trdntb.gov.ua For a molecule like 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile, DFT would provide a detailed understanding of its fundamental chemical characteristics.

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it indicates that charge transfer interactions can occur more readily. nih.govnih.gov From the energies of these frontier orbitals, several global reactivity descriptors can be calculated to quantify the molecule's behavior. nih.gov

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from an equilibrium system. nih.gov |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the energy lowering of a system when it accepts electrons. A higher value indicates a better electrophile. nih.gov |

This table outlines the typical parameters derived from DFT calculations; specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov An MEP surface is plotted over the molecule's electron density, using a color scale to indicate electrostatic potential. These maps reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

Typically, red and yellow colors represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential, which are favorable for nucleophilic attack. nih.gov For this compound, an MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen of the methoxy (B1213986) group, identifying them as potential sites for interaction with electrophiles. The hydrogen atoms would correspondingly show positive potential. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mostwiedzy.pl By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational landscape of a molecule. For a flexible molecule like this compound, which contains a partially saturated ring, MD simulations could identify the most stable conformations, the energy barriers between them, and their relative populations at a given temperature. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

In Silico Prediction of Reactivity and Selectivity

In silico tools and expert systems can be used to predict the chemical reactivity and potential degradation pathways of organic molecules. springernature.com These programs often utilize a knowledge base of known chemical transformations and a reasoning engine to forecast the likely products of a reaction under specific conditions. springernature.com For this compound, such predictive models could be employed to anticipate its stability, identify potential reactive sites, and predict the products of reactions such as hydrolysis, oxidation, or reduction. This predictive capability is highly valuable in fields like pharmaceutical development for anticipating degradation products. springernature.com

Elucidation of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of intermediates, transition states, and products. mdpi.comresearchgate.net DFT calculations can determine the activation energies and reaction energies for proposed pathways, allowing for a quantitative comparison of their feasibility. mdpi.com For instance, in catalyzed reactions, computations can clarify the role of the catalyst in stabilizing intermediates and lowering activation barriers. mdpi.com A computational study on the synthesis or subsequent reactions of this compound could reveal the step-by-step mechanism, identify rate-limiting steps, and rationalize the observed product distribution. mdpi.comresearchgate.net

Computational Spectroscopic Analysis and Data Interpretation

Quantum chemical calculations can accurately predict various spectroscopic properties of molecules. Theoretical vibrational spectra (FT-IR and Raman) can be calculated and compared with experimental data to confirm the structure of a synthesized compound and to assign specific vibrational modes to different functional groups. dntb.gov.ua Similarly, computational methods can simulate UV-Vis and NMR spectra. researchgate.net The comparison between theoretical and experimental spectra serves as a powerful validation tool for molecular structures. researchgate.net For this compound, a computational spectroscopic analysis would provide theoretical IR, Raman, and NMR data, aiding in the interpretation of experimental results and confirming its structural identity. dntb.gov.uaresearchgate.net

Applications As Key Synthetic Intermediates and Advanced Materials Precursors

Precursor in the Synthesis of Complex Polycyclic Ring Systems

The dihydronaphthalene framework is a foundational component for constructing more elaborate polycyclic systems. The precursor to the title compound, 7-methoxy-1-tetralone (B20472), and its derivatives are highlighted as important building blocks for the synthesis of complex molecules like steroid estrogens. nih.govresearchgate.net The tetralone scaffold, from which the carbonitrile is derived, offers a multifunctional platform for generating chemical diversity. nih.govresearchgate.net This structural versatility suggests that 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile can serve as a valuable starting point for synthesizing intricate, multi-ring structures, such as those found in biologically active compounds and novel materials. For instance, related dihydronaphthalene derivatives have been used to create complex cytotoxic agents targeting cancer cells. nih.gov

Utilization in the Development of Other Functionalized Naphthalenes

This compound is an ideal substrate for creating a variety of other functionalized naphthalene (B1677914) derivatives. A key transformation involves the aromatization of its dihydronaphthalene ring to a fully aromatic naphthalene system. This process is a critical step in synthetic pathways where the final product requires the flat, rigid structure of a naphthalene core. Furthermore, the nitrile group (-C≡N) is a versatile functional handle that can be chemically converted into other groups, such as amines, carboxylic acids, or amides, thereby enabling the synthesis of a wide array of substituted naphthalenes with different chemical properties and applications.

Role in the Synthetic Production of Specific Agomelatine (B1665654) Precursors (Non-Clinical Context)

One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of precursors for agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide). google.com In various patented industrial synthesis routes, this compound is synthesized from 7-methoxy-1-tetralone and is valued for its efficient conversion to the subsequent molecule in the pathway. nih.govgoogle.com The process involves the aromatization of the dihydronaphthalene ring and subsequent reduction of the nitrile group to form the ethylamine (B1201723) side chain characteristic of agomelatine's structure. google.com The use of this compound is advantageous as it allows for a reproducible synthesis that avoids cumbersome purification steps often required in alternative routes. google.com

Potential Applications in Materials Science

While direct applications of this compound in materials science are not extensively documented, its structural components suggest potential areas of exploration. Naphthalene-based compounds are known for their use in the manufacture of polymers and synthetic resins due to the rigidity and thermal stability conferred by the aromatic ring system. The presence of the polar nitrile and methoxy (B1213986) groups could be exploited to influence the optoelectronic properties of new materials. rsc.org For instance, functionalized naphthalenes are investigated for their tunable absorption and emission properties in the development of organic electronic materials. rsc.org Therefore, this compound could be considered a candidate building block for creating novel polymers or small molecules with specific electronic or photophysical characteristics, although further research is needed to validate these potential applications.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

The future synthesis of 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile and its precursors, such as 7-methoxy-1-tetralone (B20472), is increasingly guided by the principles of green and sustainable chemistry. nih.gov The chemical and pharmaceutical industries are major consumers of organic solvents, which are often derived from petroleum and can be harmful to the environment. researchgate.netmgesjournals.com Consequently, a primary research focus is the reduction or replacement of hazardous substances in the design, manufacture, and application of chemical products. nih.govresearchgate.net

Key goals in this area include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste. researchgate.net

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. researchgate.net

Safer Solvents and Reagents: Replacing traditional toxic and chlorinated solvents with greener alternatives that are less harmful to health and the environment, preferably derived from renewable resources. researchgate.netyoutube.com

Energy Efficiency: Developing chemical syntheses that can be conducted at ambient temperature and pressure to reduce energy consumption and greenhouse gas emissions. researchgate.netyoutube.com

Research is directed towards implementing eco-friendly methods such as using safer solvents, reducing the use of hazardous chemicals, and promoting sustainable practices. youtube.com This includes exploring novel catalytic systems that are more efficient and can be easily recovered and recycled. The development of cascade reactions, which allow for the formation of multiple chemical bonds in a single step, aligns well with the principles of green chemistry and is a promising strategy for the efficient construction of dihydronaphthalene scaffolds. nih.govrsc.org The use of non-conventional solvents also offers opportunities for easier recycling and recovery. researchgate.netmgesjournals.com

Exploration of Unprecedented Chemical Transformations

The dihydronaphthalene scaffold serves as a versatile platform for exploring novel chemical reactions. Future research will likely focus on discovering and developing unprecedented transformations that can introduce greater molecular diversity and complexity. The reactivity of related tetralone precursors provides a glimpse into these possibilities. For instance, an unprecedented programmable sequential orthogonal deoxychlorination/aromatization of tetralones has been developed to construct multisubstituted 1-chloronaphthalenes under inexpensive, noble-metal-free conditions. acs.org

Further avenues of exploration include:

Cascade Reactions: Designing multi-step sequential syntheses that proceed in a single pot, such as the nitrogen deletion/Diels-Alder cascade to produce tetralins. researchgate.net

Novel Cyclizations: Investigating new methods for ring formation, such as the sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes. nih.gov

C-H Functionalization: Developing methods for the direct functionalization of carbon-hydrogen bonds, which represents a highly atom-economical approach to creating new derivatives.

Molecular Editing: Applying transformations that can rapidly build upon, change, or prune the core structure one atom at a time, using mild and selective reactions. researchgate.net

These new transformations will enable the synthesis of highly functionalized and structurally diverse analogues of this compound, which are often costly or difficult to prepare using previously reported methods. acs.org

Integration of Advanced Automation and AI in Synthesis Design

Key developments in this area include:

Autonomous Synthesis: Combining AI for planning with robotic platforms for execution, creating a powerful system for automated, hands-on lab work. wiley.com

Reaction Optimization: Using AI to predict reaction outcomes, optimize conditions, and learn from both successful and failed experiments to improve efficiency. wiley.com

Novel Route Discovery: Leveraging AI to propose and experimentally test novel synthetic routes that may not be obvious to human chemists. wiley.com

Deeper Mechanistic Insights into Complex Reaction Systems

A fundamental understanding of reaction mechanisms is crucial for developing efficient, selective, and reliable synthetic methods. Future research will employ a combination of experimental and computational techniques to gain deeper insights into the complex reaction systems involved in the synthesis and transformation of dihydronaphthalenes.

For example, mechanistic studies on the intramolecular dehydro-Diels-Alder (IMDDA) reaction of styrene-ynes have clarified the pathways leading to either naphthalene (B1677914) or dihydronaphthalene products. nih.gov These studies confirmed that the reaction proceeds through a tetraenyl intermediate, which can then either lose hydrogen gas to form the naphthalene or undergo a radical isomerization to yield the dihydronaphthalene. nih.gov

Future research will focus on:

Computational Chemistry: Using quantum chemical calculations (e.g., DFT) to model reaction pathways, identify transition states, and explain experimental outcomes. rsc.org

Intermediate Trapping: Designing experiments to isolate and characterize transient intermediates, providing direct evidence for proposed mechanisms. acs.org

Kinetic Studies: Measuring reaction rates under various conditions to elucidate the factors that control selectivity and efficiency.

These deeper mechanistic insights will not only allow for the optimization of existing reactions but also guide the rational design of new transformations and catalysts. nih.govacs.org

Computational Design of Functional Analogues with Tunable Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific, tailored properties. Starting from the this compound scaffold, researchers can computationally design and evaluate a vast number of virtual analogues for desired biological activities or material properties.

This approach involves:

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of the molecule that are responsible for its properties.

In Silico Screening: Using computer simulations to predict the properties of designed analogues, allowing for the prioritization of the most promising candidates for synthesis.

Pharmacophore Modeling: Building models that define the essential three-dimensional arrangement of functional groups required for a specific biological interaction.

Molecular Docking: Simulating the binding of designed molecules to a biological target, such as a protein receptor or enzyme, to predict their potential efficacy.

By tuning the electronic and steric properties of the dihydronaphthalene core through the introduction of different functional groups, it is possible to create a library of compounds with a wide range of properties. This computational-led approach can significantly reduce the time and cost associated with traditional trial-and-error discovery processes, accelerating the development of new functional molecules. iscientific.org

Q & A

Q. What biomarkers are suitable for monitoring chronic exposure to this compound in occupational cohorts?

- Methodological Answer : Validate urinary mercapturic acid conjugates via LC-HRMS. Correlate with transcriptomic biomarkers (e.g., Nrf2 pathway activation) in longitudinal studies, adhering to ATSDR’s biomonitoring frameworks .

Q. How do stereochemical variations in this compound derivatives affect their genotoxic potential?

Q. What computational tools are effective for modeling the compound’s interaction with aryl hydrocarbon receptor (AhR) pathways?

Q. How can researchers integrate multi-omics data to elucidate the compound’s mode of action in endocrine disruption?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.